molecular formula C20H25N2O4P B14763174 Quinine hypophosphite CAS No. 6119-53-5

Quinine hypophosphite

Cat. No.: B14763174
CAS No.: 6119-53-5
M. Wt: 388.4 g/mol
InChI Key: JWAMXEJYDDQVAR-DSXUQNDKSA-N
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Description

Quinine phosphinate is a compound that combines the well-known antimalarial agent quinine with a phosphinate group. Quinine, derived from the bark of the cinchona tree, has been used for centuries to treat malaria. The addition of a phosphinate group can potentially modify the physicochemical properties and biological activities of quinine, making quinine phosphinate a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinine phosphinate typically involves the reaction of quinine with a phosphinic acid derivative. One common method is the reaction of quinine with diethyl phosphite under acidic conditions to form quinine phosphinate. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Organic solvents like ethanol or methanol

Industrial Production Methods: Industrial production of quinine phosphinate may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinine phosphinate can undergo various chemical reactions, including:

    Oxidation: The phosphinate group can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can modify the quinine moiety or the phosphinate group.

    Substitution: The phosphinate group can participate in substitution reactions, where the phosphinate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Quinine phosphonate derivatives

    Reduction Products: Reduced quinine derivatives

    Substitution Products: Various substituted quinine derivatives

Scientific Research Applications

Quinine phosphinate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of quinine phosphinate involves its interaction with molecular targets in the malaria parasite. Quinine is known to inhibit hemozoin biocrystallization in the heme detoxification pathway, leading to the accumulation of toxic heme within the parasite . The phosphinate group may enhance the compound’s ability to interact with these targets, potentially increasing its efficacy.

Comparison with Similar Compounds

    Quinine: The parent compound, widely used as an antimalarial agent.

    Phosphonates: Compounds with similar phosphorus-containing groups, used in various biological and industrial applications.

    Phosphates: Another class of phosphorus-containing compounds with diverse applications.

Uniqueness: Quinine phosphinate is unique due to the combination of the quinine moiety with the phosphinate group, which may confer enhanced biological activity and modified physicochemical properties compared to its parent compound and other similar phosphorus-containing compounds .

Properties

CAS No.

6119-53-5

Molecular Formula

C20H25N2O4P

Molecular Weight

388.4 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphenous acid

InChI

InChI=1S/C20H24N2O2.HO2P/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3-2/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,1,2)/t13-,14-,19-,20+;/m0./s1

InChI Key

JWAMXEJYDDQVAR-DSXUQNDKSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP=O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP=O

Origin of Product

United States

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